6-bromo-2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide
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Overview
Description
6-bromo-2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position, an ethylphenyl group at the 2nd position, and a methoxypropyl group attached to the carboxamide at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Friedel-Crafts Alkylation: Attachment of the ethylphenyl group at the 2nd position using an ethylbenzene derivative and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: Formation of the carboxamide group at the 4th position by reacting the quinoline derivative with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids from the methoxypropyl group.
Reduction: Formation of 2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-phenylquinoline-4-carboxamide: Lacks the ethyl and methoxypropyl groups, which may affect its biological activity and solubility.
2-(4-ethylphenyl)quinoline-4-carboxamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
6-bromo-2-(4-ethylphenyl)quinoline: Lacks the carboxamide group, which may affect its ability to form hydrogen bonds and its overall biological activity.
Uniqueness
6-bromo-2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, ethylphenyl group, and methoxypropyl group, which collectively contribute to its distinct chemical and biological properties. These structural features may enhance its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H23BrN2O2 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
6-bromo-2-(4-ethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H23BrN2O2/c1-3-15-5-7-16(8-6-15)21-14-19(22(26)24-11-4-12-27-2)18-13-17(23)9-10-20(18)25-21/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26) |
InChI Key |
HPJWWTJUKOSKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCOC |
Origin of Product |
United States |
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